N-Phenylanthranilic Acid-d5
Description
Properties
Molecular Formula |
C₁₃H₆D₅NO₂ |
|---|---|
Molecular Weight |
218.26 |
Synonyms |
2-(Phenylamino)benzoic Acid-d5; 2-Anilinobenzoic Acid-d5; 2-Carboxydiphenylamine-d5; DPC-d5; DPC (chloride channel inhibitor)-d5; Diphenylamine-2-carboxylate-d5; Diphenylamine-2-carboxylic Acid-d5; Fenamic Acid-d5; N-Phenyl-2-aminobenzoic Acid-d5; N- |
Origin of Product |
United States |
Synthetic Methodologies for N Phenylanthranilic Acid D5
Strategies for Site-Specific Deuterium (B1214612) Incorporation
Site-specific labeling is crucial for the utility of N-Phenylanthranilic Acid-d5 in various analytical and research applications. The primary methods achieve this by either building the molecule from a deuterated precursor or by exchanging protons on the pre-formed molecule.
The most direct and widely employed strategy for synthesizing this compound is the Ullmann condensation (also referred to as Ullmann-Goldberg reaction). researchgate.netwikipedia.org This classic cross-coupling reaction involves the copper-catalyzed coupling of an aryl halide with an amine. wikipedia.org To achieve the desired deuteration pattern, aniline-d5 is used as the starting material, reacting with a non-deuterated o-halobenzoic acid, such as 2-chlorobenzoic acid or 2-bromobenzoic acid. chemspider.comorgsyn.org
The general reaction scheme is as follows:
Reaction of 2-halobenzoic acid with aniline-d5 in the presence of a copper catalyst and a base.
This reaction forms the C-N bond between the carboxyl-bearing phenyl ring and the deuterated phenyl ring, thus ensuring the site-specific incorporation of the five deuterium atoms. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent. wikipedia.org
Hydrogen-deuterium exchange (H/D exchange) is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This process can be facilitated by acid, base, or metal catalysts. wikipedia.org For N-Phenylanthranilic Acid, the protons on the aromatic rings are generally non-exchangeable under standard conditions. However, the acidic proton of the carboxylic acid group and the proton on the secondary amine are readily exchangeable.
Direct deuteration of the phenyl ring (originally from aniline) on a pre-existing N-Phenylanthranilic Acid molecule is not a commonly reported or practical method for synthesis. Such an exchange would require harsh conditions (high temperatures, strong acid/base catalysts) that could lead to non-specific labeling and potential decomposition of the molecule. wikipedia.org Therefore, building the molecule from an already deuterated precursor like aniline-d5 is the preferred and more controlled synthetic route.
Optimization of Reaction Parameters for Deuterated Analogues
Optimizing the reaction conditions for the synthesis of deuterated compounds is critical for maximizing yield and purity. The principles are similar to those for non-deuterated analogues, but considerations for the cost of deuterated starting materials and potential kinetic isotope effects are important.
The choice of the copper catalyst system is pivotal in the Ullmann condensation. Various forms of copper, including copper metal (e.g., copper bronze), copper(I) salts (e.g., CuI, Cu₂O), and copper(II) salts (e.g., copper acetate), have been utilized. chemspider.comnih.govresearchgate.net Modern Ullmann protocols often employ soluble copper catalysts with ligands like diamines or phenanthroline, which can facilitate the reaction under milder conditions. wikipedia.org
Table 1: Effect of Various Copper Catalyst Systems on N-Phenylanthranilic Acid Synthesis This table presents data for the non-deuterated analogue, which serves as a model for the synthesis of the deuterated compound.
| Entry | Catalyst System | Reaction Time (h) | Yield (%) | Source |
| 1 | CuI | 24 | Moderate | nih.gov |
| 2 | Cu₂O | 24 | Moderate | nih.gov |
| 3 | Cu | 24 | Moderate | nih.gov |
| 4 | Cu / Cu₂O | 5 | 71 | nih.gov |
| 5 | Cu / Cu₂O | 24 | 76 | nih.gov |
| 6 | Copper Acetate | 0.5 | 97 (from o-iodobenzoic acid) | researchgate.net |
| 7 | Copper Bronze | 4 | 67.2 (from 2-bromobenzoic acid) | chemspider.com |
Traditionally, the Ullmann reaction requires high-boiling polar solvents like DMF or nitrobenzene and high temperatures. wikipedia.orgchemspider.com However, recent advancements have focused on developing more environmentally friendly and efficient conditions.
The use of water as a solvent has been successfully demonstrated, offering a greener alternative. researchgate.netresearchgate.net Furthermore, the application of external energy sources such as ultrasound and microwave irradiation has been shown to dramatically accelerate the reaction rate and improve yields. researchgate.netresearchgate.net Ultrasound irradiation, for instance, can promote the synthesis of N-phenylanthranilic acid in water, achieving high yields in very short reaction times (e.g., 20 minutes) compared to several hours with conventional heating. researchgate.net This acceleration is attributed to the increased mass transport and cavitation effects generated by the ultrasound. researchgate.net
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis in Water Data based on the synthesis of the non-deuterated analogue.
| Method | Solvent | Reaction Time | Yield (%) | Source |
| Conventional Heating | Water | 5 hours | ~60 | researchgate.net |
| Ultrasound Irradiation (20 kHz) | Water | 20 minutes | 81 | researchgate.net |
Optimizing reaction kinetics and yield involves manipulating parameters such as temperature, reaction time, and the stoichiometry of reactants and base.
Temperature : Traditional methods often require reflux temperatures in high-boiling solvents. chemspider.com However, methods using microwave irradiation or more active catalyst systems can proceed at lower temperatures. researchgate.netresearchgate.net
Reaction Time : As shown, techniques like ultrasound and microwave assistance can reduce reaction times from many hours to mere minutes. researchgate.netresearchgate.net
Base : A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or a milder base like sodium acetate, is essential to neutralize the hydrohalic acid formed during the reaction. chemspider.comresearchgate.net The choice and amount of base can significantly impact the reaction yield. researchgate.net
Kinetic Isotope Effect (KIE) : When replacing hydrogen with deuterium, a slight change in reaction rate, known as the kinetic isotope effect, can occur because the C-D bond is stronger than the C-H bond. In the synthesis of this compound from aniline-d5, the C-D bonds are on the aniline (B41778) ring and are not directly broken during the rate-determining step of the C-N bond formation. Therefore, a significant primary KIE is not expected, and the reaction kinetics should be very similar to those of the non-deuterated analogue. Optimization data from the synthesis of N-Phenylanthranilic acid is thus highly applicable to its deuterated counterpart.
For example, a typical procedure involves reacting 2-bromobenzoic acid with aniline in DMF with potassium carbonate and copper bronze, refluxing for 4 hours to achieve a yield of over 67%. chemspider.com Another approach using ultrasound in water with potassium carbonate and copper powder can yield over 80% in just 20 minutes. researchgate.net These parameters provide a solid starting point for optimizing the synthesis of the d5-analogue.
Chromatographic and Non-Chromatographic Purification of this compound
Purification of the synthesized this compound is crucial to remove unreacted starting materials, catalyst residues, and byproducts. moravek.com Both chromatographic and non-chromatographic methods can be employed to achieve the desired purity.
Chromatographic Purification:
High-performance liquid chromatography (HPLC) is a powerful technique for purifying isotopically labeled compounds. moravek.com A reversed-phase HPLC system with a suitable column (e.g., C18) can be used. The mobile phase would typically consist of a mixture of an aqueous solvent (like water with a small amount of acid, e.g., formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution method, where the proportion of the organic solvent is gradually increased, is often effective in separating the desired product from impurities.
Table 2: Illustrative HPLC Purification Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Detection | UV at a suitable wavelength |
Non-Chromatographic Purification:
Non-chromatographic methods can also be utilized, often as a preliminary purification step.
Recrystallization: This technique relies on the difference in solubility of the compound and impurities in a particular solvent at different temperatures. A suitable solvent system would be one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Acid-Base Extraction: Taking advantage of the acidic nature of the carboxylic acid group in this compound, an acid-base extraction can be performed. The crude product can be dissolved in an aqueous basic solution (e.g., sodium bicarbonate), which will deprotonate the carboxylic acid, making it water-soluble. Neutral impurities can then be removed by washing with an organic solvent. Subsequent acidification of the aqueous layer will precipitate the purified this compound.
Assessment of Isotopic Purity and Regioselectivity of Deuteration
After synthesis and purification, it is essential to determine the isotopic purity and confirm the location of the deuterium atoms (regioselectivity). Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical tools for this assessment.
Isotopic Purity Assessment:
High-resolution mass spectrometry (HRMS) is a highly accurate method for determining isotopic purity. almacgroup.comresearchgate.netalmacgroup.comresearchgate.netnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of different isotopologues (molecules with different numbers of deuterium atoms) can be determined. The isotopic purity is calculated based on the relative abundance of the desired d5 isotopologue compared to other isotopologues (d0 to d4).
Table 3: Theoretical and Observed Mass-to-Charge Ratios for N-Phenylanthranilic Acid Isotopologues
| Isotopologue | Chemical Formula | Theoretical Monoisotopic Mass (amu) |
| N-Phenylanthranilic Acid (d0) | C₁₃H₁₁NO₂ | 213.07898 |
| This compound | C₁₃H₆D₅NO₂ | 218.11049 |
Regioselectivity of Deuteration:
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise location of the deuterium atoms.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring derived from aniline should be absent or significantly reduced in intensity. The presence of any residual signals in these positions can indicate incomplete deuteration.
²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of their location on the phenyl ring.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also provide information about deuteration. Carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a CD group) and a shift in their resonance frequency compared to carbons bonded to protons.
By combining the data from mass spectrometry and NMR spectroscopy, a comprehensive assessment of the isotopic purity and the regioselectivity of deuteration in the synthesized this compound can be achieved.
Advanced Spectroscopic Characterization of N Phenylanthranilic Acid D5
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For N-Phenylanthranilic Acid-d5, a combination of ¹H, ¹³C, and ²H NMR, along with correlation spectroscopy, is employed for complete characterization.
Deuterium (B1214612) (²H or D) is an isotope of hydrogen with a nucleus containing one proton and one neutron. As it possesses a nuclear spin (I=1), it is NMR active. ²H NMR spectroscopy directly observes the deuterium nuclei, making it the definitive method for confirming the sites of deuteration within a molecule.
In the case of this compound, the five deuterium atoms are located on the phenyl ring attached to the amine group. A ²H NMR spectrum would be expected to show signals corresponding to these deuterons. The chemical shifts in ²H NMR are identical to those in ¹H NMR. Therefore, one would anticipate observing signals in the aromatic region, confirming the successful incorporation of deuterium onto the phenyl ring. The presence of these signals provides direct and unequivocal evidence of the isotopic labeling.
Proton NMR is used to determine the number and environment of hydrogen atoms in a molecule. When analyzing this compound, the most significant observation in the ¹H NMR spectrum, compared to its non-deuterated analogue, is the disappearance of signals corresponding to the protons that have been replaced by deuterium.
The spectrum of unlabeled N-Phenylanthranilic acid shows a complex multiplet pattern for the nine aromatic protons. asianpubs.orgchemicalbook.com In the spectrum of this compound, the signals corresponding to the five protons on the N-phenyl ring are absent. This leads to a significant simplification of the spectrum and a reduction in the total signal integration. The remaining signals correspond to the four protons on the anthranilic acid ring, the N-H proton, and the carboxylic acid proton. nih.gov
Furthermore, the introduction of deuterium can cause small changes in the chemical shifts of nearby, remaining protons, known as isotopic shifts. These shifts arise from the subtle electronic and vibrational differences between C-H and C-D bonds.
Table 1: Comparison of ¹H NMR Data for N-Phenylanthranilic Acid and Expected Data for this compound in DMSO-d₆
| Assignment (Proton) | N-Phenylanthranilic Acid Chemical Shift (ppm) chemicalbook.com | This compound Expected Chemical Shift (ppm) | Expected Observation |
|---|---|---|---|
| Carboxylic Acid (COOH) | ~13.0 | ~13.0 | Broad singlet |
| Amine (NH) | ~9.68 | ~9.68 | Broad singlet |
| Anthranilic Ring Protons | 6.79 - 7.94 | 6.79 - 7.94 | Multiplets corresponding to 4 protons |
Note: The table presents typical chemical shift ranges. Exact values can vary with solvent and concentration.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of this compound is expected to be very similar to that of the unlabeled compound, confirming that the fundamental carbon skeleton is unchanged. chemicalbook.com However, the sites of deuteration can be identified by two key effects:
C-D Coupling: Carbons directly bonded to deuterium will exhibit splitting into multiplets (typically a 1:1:1 triplet) due to coupling with the spin-1 deuterium nucleus.
Signal Attenuation: The intensity of signals for deuterated carbons is often significantly reduced. This is due to the loss of the Nuclear Overhauser Effect (NOE) enhancement from attached protons and longer relaxation times.
These effects provide secondary confirmation of the deuteration sites identified by ¹H and ²H NMR.
Table 2: Comparison of ¹³C NMR Data for N-Phenylanthranilic Acid and Expected Data for this compound
| Assignment (Carbon) | N-Phenylanthranilic Acid Chemical Shift (ppm) rsc.org | This compound Expected Observation |
|---|---|---|
| Carboxylic Acid (C=O) | ~169 | Singlet |
| Anthranilic Ring Carbons | 112 - 148 | Singlets or doublets (due to H-coupling) |
| N-Phenyl Ring Carbons (Deuterated) | 117 - 141 | Attenuated signals, split into multiplets due to C-D coupling |
Note: Data is generalized from typical values for this class of compound.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. columbia.educolumbia.edu In an HSQC spectrum of this compound, there would be no cross-peaks for the carbons on the deuterated phenyl ring, as they are not bonded to protons. This provides a clear visual confirmation of the deuteration sites.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a technique that measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of a compound's elemental formula. researchgate.netnih.gov
For this compound, HRMS serves two primary purposes: confirming the incorporation of the deuterium atoms and verifying the elemental formula. The replacement of five hydrogen atoms (atomic mass ≈ 1.0078 u) with five deuterium atoms (atomic mass ≈ 2.0141 u) results in a predictable increase in the molecular mass.
Molecular Mass of N-Phenylanthranilic Acid (C₁₃H₁₁NO₂): The calculated monoisotopic mass is 213.0790 u.
Molecular Mass of this compound (C₁₃H₆D₅NO₂): The calculated monoisotopic mass is 218.1104 u.
HRMS can measure these masses to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula C₁₃H₆D₅NO₂. Furthermore, the high resolution allows for the observation of the compound's isotopic pattern, which will be distinct from the unlabeled version due to the presence of five deuterium atoms, further confirming the successful synthesis of the labeled compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N-Phenylanthranilic Acid |
Fragmentation Pathway Analysis of Deuterated Ions
Mass spectrometry of isotopically labeled compounds like this compound provides valuable insights into fragmentation mechanisms. While specific fragmentation data for the d5 variant is not extensively published, the pathways can be predicted based on the well-understood fragmentation of N-phenylanthranilic acid and general principles of mass spectrometry. The five deuterium atoms are located on the phenyl ring that is not substituted with the carboxylic acid group.
In electron ionization mass spectrometry (EI-MS), the initial event is the formation of a molecular ion [M]+•. For this compound, the molecular ion would be observed at m/z 218, five units higher than the unlabeled compound (m/z 213). The fragmentation of this ion is expected to follow pathways similar to the unlabeled compound, with shifts in the m/z values of fragment ions containing the deuterated phenyl ring.
One primary fragmentation pathway for N-phenylanthranilic acid involves the loss of a hydroxyl radical (•OH) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). For the d5 analogue, this would lead to the following fragments:
[M - •OH]+ : Formation of an acylium ion at m/z 201 (C13H5D5NO+).
[M - •OH - CO]+ : Subsequent loss of CO would result in an ion at m/z 173 (C12H5D5N+).
Another significant fragmentation involves the cleavage of the C-N bond. This can occur in two ways:
Cleavage with charge retention on the anthranilic acid moiety : This would produce an ion at m/z 136 (C7H6NO2+), with the deuterated phenyl radical being lost. The m/z of this fragment would remain unchanged from the unlabeled compound.
Cleavage with charge retention on the deuterated phenylamine moiety : This would result in a deuterated aniline (B41778) radical cation [C6D5NH2]+• at m/z 98.
A characteristic rearrangement for this class of compounds is the cyclization to form an acridone-type structure. This pathway involves the elimination of a water molecule. For this compound, this would involve the loss of HDO or H2O, depending on the specific atoms involved in the rearrangement, leading to a prominent ion at m/z 200 or 199 respectively.
The table below summarizes the predicted major fragments for this compound in comparison to its non-deuterated counterpart.
| Fragment Ion | Predicted m/z for N-Phenylanthranilic Acid | Predicted m/z for this compound |
| [M]+• | 213 | 218 |
| [M - •OH]+ | 196 | 201 |
| [M - COOH]+ | 168 | 173 |
| [C6H5NH2]+• | 93 | 98 |
| [C7H6NO2]+ | 136 | 136 |
| [M - H2O]+• | 195 | 200 |
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy: Deuterium Isotope Effects on Vibrational Modes
The substitution of hydrogen with deuterium in this compound is expected to cause significant shifts in its Fourier Transform Infrared (FTIR) spectrum compared to the unlabeled compound. libretexts.org This is due to the increased reduced mass of the C-D bonds relative to C-H bonds, which lowers the vibrational frequency of the corresponding stretching and bending modes. libretexts.org The five deuterium atoms are on the phenyl ring attached to the nitrogen atom.
The most noticeable changes are predicted in the aromatic C-H stretching and bending regions:
Aromatic C-H Stretching: In unlabeled N-phenylanthranilic acid, the aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. In the d5 analogue, the corresponding C-D stretching vibrations are expected to shift to a lower frequency, approximately in the 2300-2200 cm⁻¹ range. This significant shift is a direct consequence of the heavier deuterium isotope. libretexts.org
Aromatic C-H Bending: The out-of-plane (o.o.p.) and in-plane (i.p.) C-H bending vibrations, which appear in the 900-650 cm⁻¹ and 1300-1000 cm⁻¹ regions respectively for the unlabeled compound, will also shift to lower wavenumbers for the C-D bonds.
The vibrations associated with the non-deuterated parts of the molecule are expected to be less affected, although minor shifts can occur due to changes in vibrational coupling. Key functional group frequencies that are expected to remain relatively constant include:
N-H Stretching: A broad absorption band around 3300 cm⁻¹ corresponding to the N-H stretching of the secondary amine.
O-H Stretching: A very broad band in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid O-H stretch.
C=O Stretching: A strong absorption band around 1680-1650 cm⁻¹ due to the carbonyl group of the carboxylic acid.
The table below provides a comparison of the expected key FTIR vibrational modes for N-Phenylanthranilic Acid and its d5 isotopologue.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for N-Phenylanthranilic Acid | Predicted Wavenumber (cm⁻¹) for this compound |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (broad) | ~3300-2500 (broad) |
| N-H Stretch | ~3300 | ~3300 |
| Aromatic C-H Stretch | ~3100-3000 | Unchanged for non-deuterated ring |
| Aromatic C-D Stretch | N/A | ~2300-2200 |
| C=O Stretch | ~1680-1650 | ~1680-1650 |
| Aromatic C-H Bending | ~900-650 | Unchanged for non-deuterated ring |
| Aromatic C-D Bending | N/A | Shifted to lower wavenumbers |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FTIR for the vibrational analysis of this compound. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, such as the C-C stretching modes within the aromatic rings.
Similar to FTIR, the most significant effect of deuterium substitution in the Raman spectrum will be the downshift of vibrational frequencies involving the deuterated phenyl ring.
Aromatic C-H vs. C-D Stretching: The strong, sharp aromatic C-H stretching bands typically observed around 3060 cm⁻¹ in the Raman spectrum of the unlabeled compound will be replaced by C-D stretching bands at a lower frequency (approximately 2250 cm⁻¹) in the d5 analogue.
Ring Breathing Modes: The symmetric "ring breathing" vibrations of the phenyl rings, which give rise to characteristic Raman bands, will be affected. The breathing mode of the deuterated phenyl ring is expected to shift to a lower wavenumber compared to the non-deuterated ring.
Vibrations of the non-deuterated portion of the molecule, such as the carboxylic acid group and the other phenyl ring, will show minimal shifts. The C=O stretch, while typically weak in Raman spectra, may be observable. The N-H stretching vibration will also be present.
The following table summarizes the expected key Raman shifts for N-Phenylanthranilic Acid and its d5 derivative.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) for N-Phenylanthranilic Acid | Predicted Raman Shift (cm⁻¹) for this compound |
| Aromatic C-H Stretch | ~3060 | Unchanged for non-deuterated ring |
| Aromatic C-D Stretch | N/A | ~2250 |
| C=C Aromatic Stretch | ~1600, 1580 | ~1600, 1580 (non-deuterated ring), shifted for deuterated ring |
| Ring Breathing Mode | ~1000 | Shifted to lower wavenumber for deuterated ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum are primarily dependent on the electronic structure of the molecule. Isotopic substitution, such as the replacement of hydrogen with deuterium in this compound, generally has a very small effect on the UV-Vis absorption spectrum.
N-Phenylanthranilic acid exhibits characteristic UV absorption due to π → π* transitions within the aromatic rings and n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. The spectrum is typically characterized by strong absorption bands in the UV region.
For this compound, the positions of the absorption maxima (λmax) are expected to be nearly identical to those of the unlabeled compound. Any observed differences are usually minor and relate to subtle changes in the vibrational fine structure of the electronic bands. These effects are often too small to be resolved by standard laboratory spectrophotometers.
The UV-Vis spectrum of N-phenylanthranilic acid in a polar solvent like ethanol (B145695) typically shows absorption maxima around 280 nm and 350 nm. A similar spectrum is expected for the d5-labeled compound.
| Compound | Predicted λmax 1 (nm) | Predicted λmax 2 (nm) |
| N-Phenylanthranilic Acid | ~280 | ~350 |
| This compound | ~280 | ~350 |
X-ray Crystallography for Solid-State Structural Elucidation (if crystalline material of d5 is obtained)
As of the current available scientific literature, there is no evidence to suggest that a single crystal of this compound has been successfully synthesized and subjected to X-ray diffraction analysis. Therefore, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates for the deuterated compound, are not available.
Should such a study be undertaken in the future, it would provide precise information on the bond lengths and angles within the molecule in the solid state. A comparison with the crystal structure of non-deuterated N-phenylanthranilic acid could reveal subtle structural isotope effects, such as minor changes in C-D versus C-H bond lengths and alterations in intermolecular hydrogen bonding patterns involving the deuterated ring.
Mechanistic Investigations Utilizing N Phenylanthranilic Acid D5 As a Probe
Probing Intramolecular Dynamics and Intermolecular Interactions with Deuterium Labeling
A general discussion of these principles with examples from other compounds would deviate from the strict instructions to focus solely on N-Phenylanthranilic Acid-d5.
Computational and Theoretical Studies on N Phenylanthranilic Acid D5
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For N-Phenylanthranilic Acid-d5, DFT calculations can elucidate its optimized geometry, conformational preferences, vibrational frequencies, and electronic properties.
The geometry of this compound can be optimized using DFT to find the most stable arrangement of its atoms. The substitution of five hydrogen atoms with deuterium (B1214612) on the phenyl ring is not expected to significantly alter the equilibrium bond lengths and angles of the molecule. However, subtle changes in the vibrational zero-point energies due to the heavier isotope can lead to minor shortenings of the C-D bonds compared to C-H bonds.
Interactive Table: Representative Geometric Parameters of N-Phenylanthranilic Acid (Non-deuterated) from DFT Calculations
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N | 1.40 Å |
| Bond Length | C=O | 1.22 Å |
| Bond Length | C-O | 1.35 Å |
| Bond Length | N-H | 1.01 Å |
| Dihedral Angle | C-N-C-C | ~45° |
Note: The data in this table is representative of N-Phenylanthranilic Acid and is for illustrative purposes. The geometry of the d5 analogue is expected to be very similar.
One of the most significant impacts of isotopic substitution is on the vibrational frequencies of a molecule. Due to the heavier mass of deuterium compared to hydrogen, the vibrational modes involving the C-D bonds in this compound will have lower frequencies than the corresponding C-H vibrations in the non-deuterated molecule. libretexts.org This isotopic shift is a key feature that can be predicted with good accuracy using DFT calculations.
Specifically, the C-D stretching vibrations are expected to appear at significantly lower wavenumbers in the infrared (IR) and Raman spectra compared to the C-H stretching vibrations. libretexts.org The frequencies of other vibrational modes throughout the molecule may also be slightly perturbed. libretexts.org Theoretical calculations of the vibrational frequencies allow for the simulation of IR and Raman spectra, which can be compared with experimental data to confirm the structure and deuteration of the compound.
Interactive Table: Predicted Vibrational Frequency Shifts in this compound Compared to the Non-deuterated Form
| Vibrational Mode | Typical Frequency (cm⁻¹) (Non-deuterated) | Predicted Frequency (cm⁻¹) (d5-analogue) |
| Aromatic C-H Stretch | 3000-3100 | - |
| Aromatic C-D Stretch | - | ~2200-2300 |
| Aromatic C-H Bend | 1000-1300 | - |
| Aromatic C-D Bend | - | ~750-950 |
| C=O Stretch | ~1680 | ~1680 |
| N-H Stretch | ~3300 | ~3300 |
Note: The predicted frequencies for the d5-analogue are based on the general effects of deuteration on vibrational modes and are for illustrative purposes.
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are primarily determined by the arrangement of electrons in the molecule and are not significantly affected by isotopic substitution. The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's chemical reactivity and electronic transitions. For N-Phenylanthranilic Acid, the HOMO is typically localized on the electron-rich phenylamine moiety, while the LUMO is distributed over the benzoic acid part of the molecule.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. uni-muenchen.de It can be used to analyze charge distribution, hybridization, and delocalization of electron density. In this compound, NBO analysis would reveal the nature of the C-N bond, the intramolecular hydrogen bond between the amine proton and the carboxyl group, and the extent of π-conjugation between the two aromatic rings. The substitution of hydrogen with deuterium does not alter the fundamental electronic interactions, and therefore, the NBO analysis results for the d5 analogue are expected to be nearly identical to those of the non-deuterated compound.
Interactive Table: Representative Electronic Properties of N-Phenylanthranilic Acid from DFT Calculations
| Property | Calculated Value |
| HOMO Energy | -5.5 eV |
| LUMO Energy | -1.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
| Dipole Moment | ~2.5 D |
Note: This data is representative for N-Phenylanthranilic Acid and serves as an illustration. The electronic properties of the d5 analogue are expected to be very similar.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, intermolecular interactions, and the influence of the solvent on the solute's behavior.
Theoretical Models for Isotopic Perturbations and Their Spectroscopic Manifestations
The differences in the spectroscopic properties between this compound and its non-deuterated counterpart can be explained by theoretical models of isotopic perturbations. The primary effect of isotopic substitution is the change in mass, which alters the vibrational frequencies of the molecule. libretexts.org
The Born-Oppenheimer approximation, a fundamental concept in quantum chemistry, assumes that the electronic and nuclear motions in a molecule are independent. Within this framework, isotopic substitution does not change the potential energy surface of the molecule. However, the vibrational energy levels, and particularly the zero-point energy, are mass-dependent. The heavier mass of deuterium leads to lower vibrational frequencies and a lower zero-point energy for modes involving deuterium.
These changes in vibrational energy levels are responsible for the shifts observed in IR and Raman spectra. Theoretical models, often based on harmonic or anharmonic approximations of the vibrational potential, can accurately predict these isotopic shifts. By comparing the calculated and experimental spectra, researchers can validate the theoretical models and gain a deeper understanding of the molecular vibrations and the effects of isotopic substitution.
Advanced Analytical Applications and Methodological Development of N Phenylanthranilic Acid D5
Development of Quantitative Analytical Methods Using N-Phenylanthranilic Acid-d5
This compound, as a stable isotope-labeled internal standard, is pivotal in the development of robust and accurate quantitative analytical methods. Its utility is most pronounced in techniques that rely on mass spectrometry, where its mass difference from the native analyte allows for precise differentiation and quantification, even in the presence of complex sample matrices that can cause signal suppression or enhancement.
Isotope Dilution Mass Spectrometry (IDMS) for Quantification of N-Phenylanthranilic Acid
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy measurements and is considered a primary method for determining the amount of a substance. nih.gov The core principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte, in this case, this compound, to a sample containing the unlabeled analyte, N-Phenylanthranilic Acid.
The deuterated standard is chemically identical to the analyte, ensuring they behave the same way during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be matched by a proportional loss of the internal standard. A mass spectrometer is then used to measure the ratio of the signal from the native analyte to that of the isotopically labeled standard. Because the amount of the standard added is precisely known, this ratio allows for the accurate calculation of the unknown concentration of the native analyte in the original sample. nist.govrsc.org This approach effectively corrects for variations in sample recovery and matrix effects, leading to highly precise and accurate quantification. rsc.org
Calibration and Validation of Analytical Procedures in Complex Matrices
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. When using this compound as an internal standard for quantifying N-Phenylanthranilic Acid in complex matrices such as plasma, soil, or pharmaceutical formulations, the procedure must be rigorously validated according to established guidelines.
Validation typically encompasses several key parameters:
Specificity: The method's ability to selectively detect and differentiate the analyte from other components in the sample matrix.
Linearity: The demonstration that the instrument's response is directly proportional to the analyte concentration over a specific range. Calibration curves typically require a high correlation coefficient (R²), often greater than 0.99. mdpi.com
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations. Accuracy is typically expressed as a percentage recovery, with acceptable ranges often falling between 94% and 111%. mdpi.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD), with acceptance criteria often set at an RSD of less than 15%. mdpi.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration on the calibration curve and must be determined with acceptable precision and accuracy.
The use of this compound helps ensure that these validation parameters can be met even in challenging matrices by compensating for analytical variability.
Table 1: Typical Validation Parameters for a Quantitative Method
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.99 |
| Accuracy (% Recovery) | Closeness of measured value to the true value. | 85% - 115% (varies by concentration) |
| Precision (% RSD) | Agreement among repeated measurements. | ≤ 15% (≤ 20% at LOQ) |
| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with accuracy and precision. | Analyte specific; must be fit for purpose. |
Chromatographic Method Development (e.g., HPLC-MS, GC-MS) for Labeled and Unlabeled Species
Chromatographic techniques coupled with mass spectrometry are the primary methods for the simultaneous analysis of N-Phenylanthranilic Acid and its deuterated standard, this compound. The goal is to achieve good separation, peak shape, and sensitivity for both compounds.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): An HPLC-MS/MS method offers high specificity and sensitivity. rsc.org Separation is typically achieved using a reversed-phase column, such as a C18 column. semanticscholar.orgresearchgate.net The mobile phase often consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate buffer) and an organic solvent like acetonitrile or methanol. rsc.orgsemanticscholar.org A gradient elution is commonly used to ensure efficient separation and sharp peak shapes. Because this compound has nearly identical chromatographic behavior to its unlabeled counterpart, they will co-elute. Detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for their distinct quantification by monitoring specific precursor-to-product ion transitions.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, N-Phenylanthranilic Acid often requires a derivatization step to increase its volatility and thermal stability. nih.gov This is commonly done by silylation. The separation is performed on a low-polarity capillary column, such as a 5% phenyl methyl siloxane (HP-5ms) column. nih.gov The mass spectrometer is typically operated in Electron Ionization (EI) mode. Quantification can be performed using Selected Ion Monitoring (SIM), where the instrument is set to detect specific mass-to-charge ratio (m/z) fragments characteristic of the analyte and the internal standard. For N-Phenylanthranilic Acid (molecular weight ~213.23 g/mol ), characteristic ions might be monitored at m/z 213, 195, and 167. nih.gov Consequently, for this compound, the corresponding ions would be monitored at m/z 218, 200, and 172.
Table 2: Example Chromatographic and MS Parameters
| Parameter | HPLC-MS/MS Example | GC-MS Example |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase / Carrier Gas | A: 0.1% Formic Acid in Water, B: Acetonitrile | Helium |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Electron Ionization (EI), 70 eV |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) |
| Monitored Ions (Analyte) | Specific precursor > product transition | m/z 213, 195, 167 |
| Monitored Ions (Standard-d5) | Specific precursor > product transition (+5 Da) | m/z 218, 200, 172 |
Studies on Distribution and Partitioning Behavior in Biphasic Systems (e.g., Solvent-Water Systems)
The distribution and partitioning behavior of a compound between two immiscible liquid phases, such as an organic solvent and water, is a fundamental physicochemical property. umcs.pl This behavior is quantified by the partition coefficient (K) or the distribution coefficient (D). umcs.pl9afi.com The n-octanol-water system is a standard reference for determining lipophilicity. nih.gov this compound is expected to have virtually identical partitioning behavior to the unlabeled compound, as deuterium (B1214612) substitution does not significantly alter these properties.
Studies on N-Phenylanthranilic Acid show that its distribution is significantly influenced by the pH of the aqueous phase and the polarity of the organic solvent. nih.gov As an ampholytic compound with both an acidic carboxylic group and a basic amino group, its ionization state changes with pH. researchgate.net The dissociation constants (pKa) for N-Phenylanthranilic acid have been determined as pKa1 = 2.86 and pKa2 = 4.69. researchgate.net
In a biphasic system, the neutral form of the acid will preferentially partition into the organic phase, while the ionized forms (cationic at low pH, anionic at high pH) will be more soluble in the aqueous phase. journalijar.com Research has been conducted on the distribution of N-Phenylanthranilic acid between water and various aromatic solvents like benzene, toluene, and chlorobenzene. nih.gov By performing potentiometric titrations and spectrophotometric investigations in these two-phase systems, distribution constants (KD) and dimerization constants in the organic phase (Kdim) have been calculated. nih.gov This data is critical for developing liquid-liquid extraction methods for isolating the compound from aqueous samples.
Table 3: Factors Influencing Partitioning Behavior
| Factor | Influence on N-Phenylanthranilic Acid Partitioning |
|---|---|
| pH of Aqueous Phase | Determines the ionization state. Partitioning into organic solvent is highest near the isoelectric point where the neutral form dominates. |
| Organic Solvent Polarity | Affects the solubility of the neutral form in the organic phase, thereby influencing the distribution constant (KD). nih.gov |
| Analyte Concentration | At higher concentrations, dimerization can occur in the organic phase, affecting the overall distribution ratio. nih.govjournalijar.com |
Chemical Reactivity and Derivatization Studies of N Phenylanthranilic Acid D5
Deuterium (B1214612) Isotope Effects on Reaction Kinetics and Stereoselectivity
The substitution of hydrogen with deuterium in the N-phenyl ring of N-Phenylanthranilic Acid-d5 introduces notable kinetic isotope effects (KIEs) in reactions where the C-D bond is involved in the rate-determining step. A primary KIE is observed when a C-D bond is broken or formed during this critical step, leading to a slower reaction rate compared to the non-deuterated counterpart. This phenomenon arises from the lower zero-point energy of the C-D bond compared to the C-H bond, requiring more energy to reach the transition state. youtube.com
In reactions such as electrophilic aromatic substitution on the deuterated phenyl ring, the cleavage of the C-D bond can be partially rate-limiting, resulting in a measurable KIE. nih.gov For instance, in acid-catalysed rearrangements or oxidations that involve hydrogen (or deuterium) abstraction from the aromatic ring, the rate for the d5-analog would be expected to be significantly lower than for the protio-analog. rsc.org
Secondary KIEs can also be observed even when the C-D bond is not directly broken. These effects arise from changes in hybridization of the carbon atom bonded to deuterium between the reactant and the transition state. For example, a change from sp2 to sp3 hybridization at a deuterated carbon can lead to a small inverse KIE (kH/kD < 1), while the reverse can result in a small normal KIE (kH/kD > 1). While specific KIE studies on this compound are not extensively documented, the principles established in studies of other deuterated aromatic compounds are directly applicable. icm.edu.plnih.gov
Synthesis and Characterization of Deuterated Derivatives
Esterification and Amidation Reactions of the Carboxyl Group
The carboxyl group of this compound is readily derivatized through standard esterification and amidation reactions, with the deuterium labels on the phenyl ring remaining intact. These reactions typically proceed without affecting the isotopic composition of the molecule.
Esterification can be achieved by reacting the deuterated acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis (such as H₂SO₄) or by conversion to an acyl chloride followed by reaction with an alcohol. asianpubs.org Amidation involves reacting the acid with an amine using a coupling agent or via an activated intermediate like an acyl chloride. icsrr.com The resulting deuterated esters and amides can be characterized by mass spectrometry, which would show a corresponding increase in molecular weight, and ¹H NMR spectroscopy, where the signals for the N-phenyl protons would be absent.
Table 1: Representative Synthesis of Deuterated N-Phenylanthranilic Acid Derivatives
| Derivative Type | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| Ester | This compound, Methanol | H₂SO₄ (catalyst), Reflux | Methyl 2-(phenyl-d5-amino)benzoate |
Ring Closure Reactions to Form Deuterated Heterocycles (e.g., Acridones)
One of the key reactions of N-phenylanthranilic acid is its intramolecular cyclization to form acridone (B373769). juniperpublishers.com This reaction can be effectively applied to this compound to produce deuterated acridone derivatives. The cyclization is typically promoted by strong acids or dehydrating agents, such as sulfuric acid or polyphosphoric acid (PPA), at elevated temperatures. orgsyn.orgresearchgate.net The resulting 1,2,3,4-tetradeuterioacridone retains the isotopic labels, making it a valuable building block for synthesizing labeled bioactive molecules or for use as an internal standard in analytical studies. The crude product can be purified by recrystallization from solvents like isoamyl alcohol or acetic acid. orgsyn.org
Coordination Chemistry with Metal Ions: Synthesis and Spectroscopic Characterization of Deuterated Metal Complexes
This compound, like its non-deuterated analog, acts as a versatile ligand in coordination chemistry. nih.gov It can coordinate with a variety of metal ions through the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group, typically acting as a bidentate ligand. acta.co.ininlibrary.uzinlibrary.uz The synthesis of deuterated metal complexes involves reacting a metal salt (e.g., chlorides, sulfates, or nitrates of transition metals) with the deprotonated this compound in a suitable solvent. researchgate.net
The resulting deuterated complexes can be characterized using various spectroscopic techniques.
Infrared (IR) Spectroscopy: Coordination of the carboxylate and amino groups to the metal center leads to shifts in their characteristic vibrational frequencies. The C-D stretching and bending vibrations of the deuterated phenyl ring would appear at lower frequencies compared to the C-H vibrations in the non-deuterated complexes.
UV-Vis Spectroscopy: The electronic spectra of the complexes reveal information about the metal-ligand charge transfer bands and d-d transitions, which are generally not significantly affected by deuteration. nih.gov
Mass Spectrometry: This technique confirms the formation of the complex and its isotopic composition. researchgate.net
Table 2: Spectroscopic Data for a Representative Deuterated Metal Complex: [Cu(N-Phenylanthranilate-d5)₂]
| Technique | Observed Feature | Interpretation |
|---|---|---|
| IR Spectroscopy | Shift in ν(C=O) and ν(N-H) bands | Coordination of carboxylate and amino groups to Cu(II) |
| Bands around 2200-2300 cm⁻¹ | Aromatic C-D stretching vibrations | |
| Mass Spectrometry | Molecular ion peak consistent with C₂₆H₁₆D₁₀CuN₂O₄ | Confirms the stoichiometry and isotopic labeling |
Oxidative Polymerization of this compound Monomer and Characterization of Deuterated Polymers
N-Phenylanthranilic acid can undergo oxidative polymerization to form electroactive polymers. researchgate.netscirp.org This process can be applied to the this compound monomer to create deuterated poly(N-phenylanthranilic acid). The polymerization is typically carried out in a heterophase system (e.g., water/chloroform) using an oxidant such as ammonium (B1175870) persulfate. scirp.org Studies on the non-deuterated monomer have shown that polymer chain growth occurs via C-C coupling at the 2- and 4-positions of the phenyl rings relative to the nitrogen atom. researchgate.netscirp.org
The resulting deuterated polymer would possess unique properties conferred by the isotopic labels. Characterization of this polymer would involve:
Spectroscopic Analysis: FTIR and NMR spectroscopy would confirm the polymer structure and the retention of the deuterium labels. scirp.org
Thermal Analysis (TGA/DSC): Thermogravimetric analysis of poly-N-phenylanthranilic acid has shown it to have high thermal stability. researchgate.netmdpi.com The deuterated analog is expected to exhibit similar or slightly enhanced thermal stability due to the stronger C-D bonds.
Electrochemical Studies: The redox behavior and conductivity of the deuterated polymer can be investigated using techniques like cyclic voltammetry.
The synthesis of such deuterated conductive polymers opens avenues for studying charge transport mechanisms and degradation pathways using techniques sensitive to isotopic substitution, such as neutron scattering.
Future Directions and Emerging Research Avenues for N Phenylanthranilic Acid D5
Exploration of Novel and Efficient Synthetic Routes for Variously Deuterated Analogues
The synthesis of isotopically labeled compounds is often a complex and costly endeavor. Future research will focus on developing more efficient, scalable, and versatile synthetic methodologies for N-Phenylanthranilic Acid-d5 and its analogues with different deuteration patterns.
Current synthetic approaches often rely on traditional methods such as the Ullmann condensation using deuterated starting materials. ekb.egchemicalbook.com While effective, these methods can have drawbacks related to yield, cost, and the availability of precursors. chemicalbook.com Emerging strategies aim to overcome these limitations by incorporating modern synthetic techniques.
Key Research Thrusts:
Advanced Catalytic Systems: Exploration of next-generation copper-catalyzed or palladium-catalyzed cross-coupling reactions could offer milder reaction conditions and higher yields for constructing the N-phenyl bond. ekb.eg
Late-Stage Deuteration: Developing methods for direct C-H activation and deuteration on the pre-formed N-Phenylanthranilic Acid skeleton would provide a more flexible and atom-economical route to variously deuterated analogues.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reactions like the Ullmann condensation, significantly reducing reaction times and potentially improving yields for deuterated compounds. ekb.eghwb.gov.in
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability for the synthesis of labeled compounds. ornl.gov
| Synthetic Strategy | Description | Potential Advantages | References |
|---|---|---|---|
| Classical Ullmann Condensation | Coupling of a deuterated aniline (B41778) with an o-halobenzoic acid (or vice versa) using a copper catalyst. | Established and well-documented procedure. | ekb.egchemicalbook.com |
| Modern Cross-Coupling | Employing advanced palladium or copper catalysts with specialized ligands for C-N bond formation. | Higher yields, milder conditions, and broader substrate scope. | ekb.eg |
| Microwave-Assisted H/D Exchange | Direct exchange of hydrogen atoms for deuterium (B1214612) on the target molecule or a late-stage intermediate using a deuterium source (e.g., D₂O) under microwave irradiation. | Rapid and efficient for introducing deuterium without multi-step synthesis. | hwb.gov.in |
| C-H Activation/Deuteration | Selective replacement of specific C-H bonds with C-D bonds on the intact N-phenylanthranilic acid molecule. | High atom economy and allows for precise, targeted labeling patterns. | acs.org |
Integration with Advanced Hyphenated Analytical Techniques
This compound is primarily used as an internal standard in quantitative analysis. The evolution of hyphenated analytical techniques—the coupling of a separation method with a spectroscopic detection method—presents opportunities to leverage the properties of deuterated standards with greater effectiveness. nih.govijnrd.org
The future lies in integrating this compound with state-of-the-art tandem and high-resolution mass spectrometry platforms. researchgate.net Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) benefit immensely from stable isotope-labeled standards, which co-elute with the analyte but are distinguished by their mass, allowing for precise correction of matrix effects and variations in instrument response. researchgate.netresearchgate.net
Future Applications in Hyphenated Techniques:
High-Resolution Mass Spectrometry (HRMS): Using this compound with techniques like LC-Orbitrap MS allows for highly selective and sensitive quantification, minimizing interferences in complex biological or environmental samples.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): While less common, the use of deuterated standards in LC-NMR can aid in the structural elucidation of metabolites and impurities by providing a clean reference point in the separated fractions. saspublishers.com
Metabolomics and Pharmacokinetics: In drug metabolism and pharmacokinetic (DMPK) studies, deuterated standards are indispensable for accurate quantification of drug candidates and their metabolites. researchgate.net
| Hyphenated Technique | Role of this compound | Key Advantage | References |
|---|---|---|---|
| LC-MS/MS | Internal standard for quantification of the non-labeled analyte. | Corrects for matrix effects, extraction loss, and ionization variability, leading to high accuracy and precision. | researchgate.netresearchgate.net |
| GC-MS | Internal standard for analysis of derivatized or volatile related compounds. | Improves quantitative reliability by accounting for variations during sample preparation and injection. | saspublishers.com |
| LC-HRMS (e.g., Orbitrap, TOF) | Internal standard for high-specificity quantification. | Enables precise mass measurement and confident identification alongside accurate quantification in highly complex matrices. | researchgate.net |
Deeper Computational Insights into Reactivity and Properties of Deuterated Systems
Quantum chemical calculations and computational modeling are becoming powerful tools for understanding the subtle but significant effects of isotopic substitution. Future research can apply these methods to this compound to predict its properties and behavior, guiding experimental design and data interpretation.
Deuteration lowers the zero-point energy of a C-D bond compared to a C-H bond, which can lead to a higher activation energy for reactions involving the cleavage of that bond—a phenomenon known as the kinetic isotope effect (KIE). rsc.org Computational studies can precisely model these effects.
Areas for Computational Exploration:
Vibrational Spectroscopy Prediction: Quantum chemical calculations can accurately predict the infrared (IR) and Raman spectra of this compound. This includes predicting the shift of C-H stretching and bending modes to lower frequencies upon deuteration (C-D modes), which can aid in experimental characterization. arxiv.orgdntb.gov.ua
Kinetic Isotope Effect (KIE) Modeling: Computational modeling can quantify the KIE for metabolic or degradation reactions involving the deuterated phenyl ring. This provides insight into reaction mechanisms and can help predict the metabolic stability of the compound. researchgate.net
Molecular Docking and Dynamics: Simulating the interaction of this compound with biological macromolecules (e.g., enzymes, transport proteins) can reveal how deuteration might subtly alter binding affinity or conformation compared to its non-deuterated counterpart.
| Computational Method | Predicted Property/Insight | Scientific Value | References |
|---|---|---|---|
| Density Functional Theory (DFT) | IR/Raman spectra, NMR chemical shifts, zero-point energy. | Aids in structural confirmation and understanding thermodynamic stability. | rsc.org |
| Transition State Theory | Calculation of activation energies and prediction of the Kinetic Isotope Effect (KIE). | Elucidates reaction mechanisms and predicts changes in metabolic rates. | researchgate.net |
| Molecular Dynamics (MD) Simulations | Binding interactions, conformational stability within a biological target. | Provides insights into how deuteration might influence biological activity or transport at a molecular level. | acs.org |
Role in Isotopic Tracer Studies for Elucidating Complex Biochemical Pathways in non-clinical contexts
Stable isotope-labeled compounds are invaluable as tracers for mapping metabolic and biochemical pathways. clearsynth.comnih.gov While N-Phenylanthranilic Acid is known for its use in synthesizing anti-inflammatory drugs, its core structure is also a scaffold for other chemical applications. asianpubs.org this compound can serve as a powerful tool in non-clinical research to trace the fate of this chemical moiety in various systems.
By introducing this compound into a system (e.g., a microbial culture, an in vitro enzymatic assay, or an environmental sample) and tracking the appearance of deuterated metabolites using mass spectrometry, researchers can delineate biotransformation pathways, identify novel metabolites, and quantify metabolic flux. researchgate.netnih.gov
Potential Non-Clinical Tracer Applications:
Environmental Fate and Biodegradation: Studying the degradation of N-Phenylanthranilic Acid derivatives in soil or water samples by microbial communities. The d5-label allows for unambiguous tracking of the parent compound and its breakdown products against a complex environmental background.
Industrial Biocatalysis: Optimizing enzymatic or microbial processes that use anthranilic acid derivatives as substrates. The tracer can help identify reaction bottlenecks and quantify the efficiency of specific conversion steps.
Fundamental Biochemistry: Investigating the mechanisms of enzymes that may act on N-aryl anthranilic acid structures. The label can be used to follow the transformation of the substrate and identify all resulting products.
| Research Area | Experimental System | Objective | Information Gained | References |
|---|---|---|---|---|
| Environmental Science | Microbial consortia from soil/water incubated with this compound. | To identify biodegradation pathways. | Structure of degradation products, half-life of the parent compound, and identity of key metabolic intermediates. | researchgate.net |
| Biocatalysis | In vitro assay with a purified enzyme (e.g., hydroxylase, ligase). | To elucidate the enzymatic reaction mechanism and products. | Confirmation of substrate turnover, identification of all enzymatic products, and potential for KIE studies to probe the mechanism. | nih.gov |
| Plant Science | Cell suspension cultures treated with this compound. | To study uptake, transport, and metabolism of xenobiotics in plant cells. | Rates of uptake, identification of conjugation products (e.g., glycosides), and compartmentalization within the cell. | nih.gov |
Q & A
Basic: What experimental methods are recommended for synthesizing N-phenylanthranilic acid-d5 and characterizing its purity?
This compound can be synthesized via oxidative polymerization in heterophase systems using chloroform as a solvent, with ammonium persulfate as an initiator . Key characterization steps include:
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR to confirm deuteration and structural integrity .
- Mass Spectrometry (MS) : High-resolution MS (e.g., Wiley’s Registry, NIST/EPA/NIH libraries) to verify isotopic labeling and molecular weight .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .
Basic: How do hydrogen bonding and π-interactions influence the binding of N-phenylanthranilic acid derivatives to mPGES-1?
The carboxyl group of anthranilic acid forms hydrogen bonds with Arg126 and Ser127 in mPGES-1’s active site, while the phenyl ring engages in π-π stacking with Tyr130. For example, compound 1 (3-oxamoyl-substituted derivative) stabilizes via dual hydrogen bonds with Arg126 and Glu77 . Methyl esters of 3-succinoyl derivatives further interact with Tyr117 and His113 via π-H interactions . These interactions are critical for competitive inhibition of prostaglandin E2 synthesis .
Advanced: What computational strategies are used to predict the inhibitory activity of this compound derivatives against mPGES-1?
- Flexible Molecular Docking : MOE software with AMBER99/MMFF94x force fields optimizes ligand-receptor conformations. The active site is defined using "dummy atoms" within 4.5 Å of glutathione-bound mPGES-1 (PDB: 4AL0) .
- Scoring Functions : Four metrics evaluate binding affinity:
- Validation : Docking results are benchmarked against known inhibitors (e.g., MK886 and Licofelone) to ensure predictive accuracy .
Advanced: How can researchers resolve discrepancies between computational docking scores and in vitro bioactivity data for N-phenylanthranilic acid derivatives?
- Multi-parametric Analysis : Cross-validate scoring functions (e.g., GBVI/WSA vs. Alpha HB) to identify consensus binding modes .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess stability of ligand-receptor complexes under physiological conditions .
- Experimental Validation : Compare IC₅₀ values from COX-1/COX-2 inhibition assays with docking scores. For instance, derivatives with ΔG < -8 kcal/mol typically show sub-micromolar activity .
Advanced: What thermodynamic parameters are critical for optimizing the synthesis of this compound polymers?
- Enthalpy of Formation : Determined via combustion calorimetry and vapor pressure transpiration methods. For N-phenylanthranilic acid, ΔH°(g) = -435.2 kJ/mol .
- Solvent Effects : Chloroform reduces polymerization entropy (-ΔS) due to hydrophobic interactions, favoring ordered chain growth .
- Morphological Control : Adjusting pH (7.4–8.2) during synthesis modulates crystallinity, as shown by XRD and SEM .
Basic: How is this compound used in metabolomics studies to track biochemical pathways?
- ¹H-NMR Metabonomics : Administer this compound to model organisms (e.g., rats) and monitor urinary metabolites. Time- and dose-dependent spectral changes (e.g., δ 7.2–7.8 ppm for aromatic protons) reveal renal clearance kinetics and metabolic stability .
- Isotopic Tracing : Deuterium labeling distinguishes endogenous vs. exogenous metabolites in mass spectrometry imaging (MSI) .
Advanced: What strategies improve the selectivity of this compound derivatives for mPGES-1 over COX-1/COX-2?
- Substituent Engineering : 3-Succinoyl groups enhance mPGES-1 affinity (ΔG = -9.2 kcal/mol) while reducing COX-1/2 binding (ΔG > -6 kcal/mol) via steric clashes with Tyr385 .
- Pharmacophore Modeling : Identify critical residues (e.g., Arg126, His113) for selective interactions using MOE’s QSAR module .
- In Silico Toxicity Screening : Predict off-target effects using ADMET predictors (e.g., SwissADME) to prioritize derivatives with >50-fold selectivity .
Advanced: How do crystallographic data inform the design of deuterated N-phenylanthranilic acid analogs?
- Active Site Mapping : Overlay deuterated ligands (e.g., compound 14) with co-crystallized glutathione in mPGES-1 (PDB: 4AL0). Deuterium at the ortho-position minimizes steric hindrance with Arg73 .
- Hydrogen/Deuterium Exchange (HDX) : Use neutron diffraction to visualize deuterium placement in binding pockets, optimizing deuteration sites for metabolic stability .
Basic: What are the best practices for validating the biological activity of this compound in preclinical models?
- In Vivo Inflammation Models : Use carrageenan-induced paw edema in rats. Measure PGE2 levels via ELISA post-administration (ED₅₀ ~ 15 mg/kg) .
- Biomarker Profiling : Quantify renal injury markers (e.g., Kim-1, clusterin) in Han-Wistar rats to assess nephrotoxicity thresholds .
Advanced: How can conflicting data on the anti-inflammatory efficacy of N-phenylanthranilic acid derivatives be reconciled?
- Meta-Analysis : Aggregate data from independent docking studies (e.g., Affinity dG vs. GBVI/WSA scores) using random-effects models .
- Structural Proteomics : Perform cryo-EM to resolve ligand-induced conformational changes in mPGES-1 that may alter inhibitor efficacy .
- Dose-Response Reassessment : Re-test disputed compounds under standardized conditions (pH 7.4, 37°C) to control for experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
